5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride
Overview
Description
5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N4. Its molecular weight is approximately 251.15 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride are characterized by its molecular weight of 251.15 g/mol and its molecular formula, C9H16Cl2N4 . More detailed information about its physical and chemical properties was not found.Scientific Research Applications
Synthesis and Fungicidal Properties
The synthesis of derivatives closely related to 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride has been optimized, yielding compounds with potential fungicidal properties. This optimization includes the preparation of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors for further synthesis. The derivatives show significant promise in fungicidal applications, indicating a broader scope of use in agricultural and pharmaceutical contexts (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Antifolate Inhibitors and Anticancer Agents
Another research area involves the synthesis of classical and nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors targeting thymidylate synthase (TS). These compounds, structurally related to 2-amino-4-oxo-5-substituted quinazolines and pyrrolo[2,3-d]pyrimidines, have shown significant inhibition of TS, with some demonstrating potential as antitumor agents. This research underlines the potential of such derivatives in developing new anticancer therapies (Gangjee, Mavandadi, Kisliuk, & Queener, 1999).
Enzyme Inhibition for Drug Development
The exploration of dialkylaminobenzimidazoles, related structurally to 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride, has revealed compounds with a variety of pharmacological activities. One derivative demonstrated NHE-inhibiting activity surpassing that of zoniporide, another showed superior antiaggregatory activity to acetylsalicylic acid, and yet another matched cyproheptadine in 5-HT2A antagonistic activity. These findings suggest the potential for developing new drugs with diverse therapeutic applications (Zhukovskaya, Anisimova, Spasov, et al., 2017).
Catalytic Oxidation Processes
The oxidative transformation of cyclic amines to lactams, using CeO2-supported gold nanoparticles, has been efficiently catalyzed with significant yields. This process highlights the chemical utility of cyclic amines like pyrrolidine in synthesizing lactams, which are key chemical feedstocks. This research contributes to the development of more efficient and environmentally friendly chemical synthesis methods (Dairo, Nelson, Slowing, et al., 2016).
properties
IUPAC Name |
5-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-6-5-12-9(10)13-8(6)7-3-2-4-11-7;;/h5,7,11H,2-4H2,1H3,(H2,10,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOSYLAVCHYCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2CCCN2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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